Furo[3,4-f]benzothiazole-5,7-dione
Description
Significance of Fused Heterocyclic Systems in Contemporary Chemical Research
Fused heterocyclic systems, which consist of two or more rings sharing at least one common bond, are of paramount importance in contemporary chemical research. Their rigid, planar structures provide a well-defined three-dimensional arrangement of atoms, which is crucial for interactions with biological macromolecules. This structural feature, combined with the electronic properties imparted by the heteroatoms, makes fused heterocycles privileged scaffolds in medicinal chemistry, materials science, and electronics. The development of synthetic methodologies to access novel fused systems is a continuous focus of organic chemistry. nih.gov
The Benzothiazole (B30560) Framework as a Core Structure in Organic Synthesis
The benzothiazole moiety, a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is a prominent scaffold in a multitude of biologically active compounds. wikipedia.org Its derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The benzothiazole core is relatively stable and can be readily functionalized, making it an attractive building block for the synthesis of complex molecules. organic-chemistry.org Its presence in a larger fused system, such as Furo[3,4-f]benzothiazole-5,7-dione, is a strong indicator of potential biological relevance.
Furan-Fused Systems and their Structural Diversity
Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, is another fundamental building block in organic chemistry. The fusion of a furan ring to other cyclic systems can lead to a wide variety of structures with diverse chemical and physical properties. Furan-fused compounds are found in numerous natural products and have been investigated for their potential in pharmaceuticals and as organic materials. The mode of fusion of the furan ring can significantly influence the electronic properties and reactivity of the resulting molecule. In the case of this compound, the furan ring is fused in a manner that introduces specific electronic and steric features.
Rationale for Investigating this compound as a Novel Scaffold
The rationale for investigating this compound stems from the synergistic potential of its constituent parts. The fusion of the biologically relevant benzothiazole core with a furan-dione system is expected to generate a novel scaffold with unique electronic and steric properties. The combination of a hydrogen-bond accepting dione (B5365651) functionality with the aromatic benzothiazole moiety could lead to interesting intermolecular interactions, which are crucial for biological activity and material properties. The exploration of this compound would contribute to the fundamental understanding of structure-property relationships in complex heterocyclic systems and could potentially lead to the discovery of new molecules with valuable applications.
Overview of Research Scope and Methodological Approach
Given the limited specific literature on this compound, a comprehensive investigation would necessitate a multi-faceted approach. The initial scope would involve the development of a reliable and efficient synthetic route to access this scaffold. This would likely involve the construction of the furan-dione ring onto a pre-functionalized benzothiazole derivative.
Subsequent research would focus on the thorough characterization of the molecule's structural, electronic, and photophysical properties using a range of spectroscopic and analytical techniques. Computational studies could provide valuable insights into its molecular geometry and electronic structure. Finally, preliminary screening for biological activity or material properties would be warranted to assess the potential of this novel heterocyclic system.
Structure
2D Structure
3D Structure
Properties
CAS No. |
214079-09-1 |
|---|---|
Molecular Formula |
C9H3NO3S |
Molecular Weight |
205.19 g/mol |
IUPAC Name |
furo[3,4-f][1,3]benzothiazole-5,7-dione |
InChI |
InChI=1S/C9H3NO3S/c11-8-4-1-6-7(14-3-10-6)2-5(4)9(12)13-8/h1-3H |
InChI Key |
HCHNRDRBNUHVSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=C1N=CS3)C(=O)OC2=O |
Origin of Product |
United States |
Synthetic Methodologies for Furo 3,4 F Benzothiazole 5,7 Dione and Its Analogues
Retrosynthetic Analysis of the Furo[3,4-f]benzothiazole-5,7-dione Skeleton
A key approach to designing the synthesis of complex molecules like this compound is retrosynthetic analysis. This method involves mentally breaking down the target molecule into simpler, commercially available starting materials. For the this compound skeleton, two primary retrosynthetic pathways can be envisioned. researchgate.net
Route 1: Furan (B31954) Ring Formation on a Pre-existing Benzothiazole (B30560). This strategy begins with a suitably substituted benzothiazole derivative. The furan ring is then constructed in a subsequent step. A critical aspect of this route is the regioselective introduction of functional groups onto the benzothiazole ring that will ultimately form the furan moiety. researchgate.net
Route 2: Benzothiazole Annulation onto a Benzofuran (B130515) Core. In this alternative pathway, the synthesis starts with a benzofuran molecule bearing an amino group on its benzene (B151609) ring. The thiazole (B1198619) ring is then fused onto the benzofuran structure, for example, through a reaction with ammonium (B1175870) thiocyanate. researchgate.net
The choice between these routes often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Conventional Multi-Step Synthesis Approaches
Traditional methods for synthesizing this compound and its analogues typically involve a sequence of individual reactions, each focused on constructing a specific part of the molecule.
The formation of the benzothiazole ring is a cornerstone of many synthetic routes. A common and effective method is the condensation of 2-aminothiophenols with various electrophilic partners. nih.gov
Condensation with Aldehydes and Carboxylic Acids: 2-Arylbenzothiazoles can be synthesized by reacting 2-aminothiophenols with aromatic aldehydes or carboxylic acids. nih.gov This reaction can be promoted by a variety of catalysts, making it a versatile method.
Jacobson's Cyclization: Another approach involves the cyclization of thiobenzanilides. This method, however, can sometimes require multiple steps to prepare the necessary starting materials. nih.gov
A variety of catalysts have been employed to facilitate the cyclization step in benzothiazole synthesis, including iodine, zirconium oxychloride, and ceric ammonium nitrate (B79036). nih.gov
Table 1: Selected Catalysts for Benzothiazole Synthesis
| Catalyst | Reactants | Reference |
| Iodine (I₂) | 2-Aminothiophenol (B119425) and gem-dibromomethylarenes | nih.gov |
| Zirconium oxychloride (ZrOCl₂·8H₂O) | 2-Aminothiophenols and substituted nitriles/acids/esters/aldehydes | nih.gov |
| Ceric ammonium nitrate (CAN) | 2-Aminothiophenols and substituted nitriles/acids/esters/aldehydes | nih.gov |
Data sourced from a 2012 study on catalyst-free synthesis of 2-arylbenzothiazoles.
The construction of the furan ring is another critical step in the synthesis of the target molecule. Several classical and modern methods exist for furan synthesis.
Paal-Knorr Synthesis: This well-established method involves the cyclization and dehydration of 1,4-dicarbonyl compounds under acidic conditions to form the furan ring. pharmaguideline.com
Fiest-Benary Synthesis: This reaction utilizes α-halo ketones and β-dicarbonyl compounds to produce substituted furans. pharmaguideline.com
From Other Heterocycles: Furans can also be synthesized from other heterocyclic systems. For instance, oxazoles can react with acetylenic dienophiles in a Diels-Alder reaction to yield furans after the elimination of a nitrile. pharmaguideline.com
Modern Catalytic Methods: More recent approaches employ transition metal catalysts, such as gold or palladium, to facilitate the cyclization of appropriately substituted precursors. researchgate.netorganic-chemistry.org For example, gold-catalyzed intramolecular heterocyclization of certain alkynyl compounds can afford furan-based derivatives in high yields. researchgate.net
The dione (B5365651) functionality, specifically a cyclic anhydride (B1165640) in the case of this compound, is a key structural feature. This moiety is often introduced by the oxidation of a corresponding diol or through the cyclization of a dicarboxylic acid.
For instance, the related compound furo[3,4-b]pyrazine-5,7-dione (B1584572) can be oxidized to pyrazine-2,3-dicarboxylic acid, demonstrating the reactivity of the dione portion of the molecule. The synthesis of thiazolidine-2,4-dione, a related dione-containing heterocycle, can be achieved through the condensation of thiourea (B124793) with bromoacetic acid. nih.gov This highlights a general strategy for forming five-membered rings containing dione functionalities.
Advanced Synthetic Strategies and Green Chemistry Principles
In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methods. These advanced strategies aim to reduce the number of reaction steps, minimize waste, and avoid the use of hazardous reagents.
Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. researchgate.net These reactions are highly atom- and step-economical.
One-Pot Synthesis of Benzothiazoles: A one-pot synthesis of 2-arylbenzothiazoles has been reported from the reaction of gem-dibromomethylarenes with 2-aminothiophenol. nih.gov Another green approach involves the catalyst-free reaction of 2-aminothiophenols and aromatic aldehydes in glycerol (B35011) at ambient temperature. nih.gov
Multi-component Reactions: The synthesis of complex heterocyclic systems can also be achieved through multi-component reactions, where three or more starting materials are combined in a single reaction vessel to form the final product. For example, a three-component reaction has been used to synthesize novel thiazole derivatives. nih.gov
These advanced strategies are in line with the principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com The use of benign solvents like water or glycerol, and the development of catalyst-free reactions are key aspects of this approach. nih.govmdpi.com
Precursor Design and Chemical Scaffold Engineering
The successful synthesis of this compound heavily relies on the strategic design of its precursors. The core idea is to construct a benzothiazole ring that is appropriately functionalized to facilitate the subsequent formation of the fused furan-dione ring.
A key precursor would be a benzothiazole-2,3-dicarboxylic acid or a derivative thereof. This precursor contains the necessary functionalities for the final cyclization to form the anhydride ring. The synthesis of such a precursor could start from 2-aminothiophenol, a common starting material for benzothiazoles. mdpi.comnih.gov
Another approach involves starting with a pre-formed dicarboxylic acid on the benzene ring and then constructing the thiazole ring. For example, a substituted 2-aminothiophenol with carboxylic acid groups at the appropriate positions could be cyclized with a suitable one-carbon synthon.
The engineering of the chemical scaffold can also involve the use of protecting groups to mask reactive functionalities during the synthesis and deprotecting them at a later stage. For instance, the carboxylic acid groups could be protected as esters, which are then hydrolyzed before the final cyclization step.
Optimization of Reaction Parameters and Yield Enhancement
Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product. Key parameters to consider for the synthesis of this compound include:
Temperature: The temperature can significantly influence the reaction rate and selectivity. Microwave-assisted synthesis allows for precise temperature control and can often lead to higher yields at elevated temperatures. organic-chemistry.orgscielo.br
Catalyst: The choice of catalyst and its loading are critical. Screening different transition metal catalysts (e.g., palladium, copper) and organocatalysts (acidic or basic) is necessary to identify the most effective one. organic-chemistry.orgnih.gov
Solvent: While solvent-free conditions are desirable, the choice of solvent can impact the solubility of reactants and the reaction outcome. For flow chemistry, the solvent system needs to be carefully chosen to ensure smooth operation. researchgate.net
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of byproducts. ijpbs.com
Yield enhancement can also be achieved by using a one-pot, multi-component reaction strategy, which minimizes the number of synthetic steps and purification procedures. researchgate.net
Synthesis of Structurally Modified this compound Derivatives
The synthesis of structurally modified derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Modifications can be introduced on both the benzothiazole and the furan-dione rings.
Substituents on the benzene ring of the benzothiazole moiety can be introduced by starting with appropriately substituted 2-aminothiophenols. A wide range of substituted 2-aminothiophenols are commercially available or can be synthesized. researchgate.net This allows for the incorporation of various functional groups, such as halogens, alkyl, alkoxy, and nitro groups, which can modulate the electronic and steric properties of the final compound.
Modifications to the furan-dione ring are more challenging but can be envisioned through the use of substituted dicarboxylic acid precursors. For example, using a substituted maleic anhydride in a Diels-Alder reaction with a suitable diene, followed by aromatization and fusion to the benzothiazole ring, could lead to derivatives with substituents on the furan-dione part.
Furthermore, the dione functionality itself can be a site for derivatization. For instance, reaction with amines or other nucleophiles could lead to the opening of the anhydride ring and the formation of imides or other derivatives. researchgate.netsemanticscholar.org
A summary of strategies for synthesizing modified derivatives is provided below:
| Modification Site | Synthetic Strategy |
|---|---|
| Benzene Ring | Use of substituted 2-aminothiophenols as starting materials. |
| Furan-dione Ring | Employment of substituted dicarboxylic acid precursors or post-synthesis modification. |
| Dione Group | Ring-opening reactions with nucleophiles to form imides or other derivatives. |
Exploration of Substituent Effects in Analogous Systems
While direct data on this compound is unavailable, the extensive research on substituted benzothiazoles provides a strong foundation for predicting potential substituent effects. The electronic nature of substituents on the benzene ring of a benzothiazole precursor can significantly influence the course and efficiency of cyclization reactions.
For instance, in the synthesis of various benzothiazole derivatives, electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) on the aniline (B41778) precursor can enhance the nucleophilicity of the amino group, potentially facilitating the cyclization step. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides can decrease the reactivity of the aniline nitrogen, which may necessitate harsher reaction conditions or alternative catalytic systems.
The synthesis of fluorinated benzothiazoles, for example, often starts from appropriately substituted anilines, and the position of the fluorine atom can influence the subsequent reactivity of the heterocyclic system. Research on fluoro-substituted benzothiazoles incorporated with 1,3,4-thiadiazoles highlights the synthetic utility of these halogenated precursors in building more complex heterocyclic structures.
A hypothetical synthesis of a substituted this compound would likely involve a substituted 2-aminothiophenol as a key starting material. The nature and position of substituents on this precursor would be critical. The table below outlines potential starting materials and the expected electronic influence of their substituents on a hypothetical cyclization to form the benzothiazole portion of the target molecule.
| Substituent (R) on 2-Aminothiophenol | Electronic Effect | Potential Impact on Benzothiazole Formation |
| -OCH₃ | Electron-donating | Increased nucleophilicity of the amino group, potentially accelerating cyclization. |
| -Cl | Electron-withdrawing | Decreased nucleophilicity, may require stronger catalysts or higher temperatures. |
| -NO₂ | Strongly electron-withdrawing | Significantly reduced reactivity, may hinder cyclization or require prior reduction. |
| -CH₃ | Weakly electron-donating | Mild activation of the aromatic ring. |
Regioselective Functionalization in Related Heterocycles
The concept of regioselective functionalization is crucial in the synthesis of complex molecules, allowing for the specific modification of a particular position on a molecule. While there is no information on the regioselective functionalization of this compound, studies on related heterocyclic systems provide valuable precedents.
For example, the regioselective synthesis of furo[3,4-b]carbazolones has been achieved through the chemoselective reductive cyclization of 1-hydroxycarbazole-2,3-dicarboxylates. nih.gov This demonstrates that the strategic placement of functional groups can direct the formation of a specific regioisomer.
In the context of benzothiazoles, regioselectivity is often a key consideration. For instance, in the synthesis of styryl-2(3H)-benzothiazolones, obtaining pure regioisomers, such as 7-methyl-2(3H)-benzothiazolone, can be challenging and may require specific synthetic routes to avoid the formation of isomeric mixtures. wikipedia.org The choice of synthetic pathway, such as a Wittig reaction involving a specific carbaldehyde precursor, can be instrumental in achieving the desired regioselectivity. wikipedia.org
Furthermore, the regioselective C-H functionalization of 2,1,3-benzothiadiazole, another related sulfur-nitrogen heterocycle, has been demonstrated using iridium-catalyzed borylation. mdpi.com This powerful technique allows for the introduction of functional groups at specific positions on the benzene ring, which can then be further elaborated. mdpi.com The regioselectivity of these reactions is often directed by the electronic properties of the heterocyclic core and any existing substituents. mdpi.com
Should the synthesis of this compound be achieved, subsequent regioselective functionalization would likely target the benzothiazole or furan portions of the molecule. The reactivity of each position would need to be explored, potentially through computational studies and experimental screening of various electrophilic and nucleophilic substitution reactions.
The table below summarizes some regioselective functionalization strategies that have been applied to related heterocyclic systems and could be hypothetically considered for the this compound core.
| Heterocyclic System | Functionalization Method | Targeted Position | Reference |
| Furo[3,4-b]carbazolones | Chemoselective reductive cyclization | Furan ring formation | nih.gov |
| 2(3H)-Benzothiazolones | Wittig reaction | Benzene ring | wikipedia.org |
| 2,1,3-Benzothiadiazole | Ir-catalyzed C-H borylation | Benzene ring | mdpi.com |
Structural Characterization and Spectroscopic Elucidation of Furo 3,4 F Benzothiazole 5,7 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For Furo[3,4-f]benzothiazole-5,7-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to assign all proton and carbon signals unequivocally.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring system. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the fused dicarboxylic anhydride (B1165640) ring and the inherent electronic properties of the thiazole (B1198619) ring. Protons on carbon atoms adjacent to a carbonyl group typically experience deshielding, resulting in a downfield shift in the spectrum. libretexts.org
Based on analogous substituted benzothiazole systems, the aromatic protons are anticipated to appear in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling constants (J) would be dependent on the substitution pattern and the electronic environment of each proton. For instance, protons on a benzene (B151609) ring fused to a heterocyclic system typically show complex splitting patterns due to spin-spin coupling with neighboring protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | Multiplet |
| Aromatic-H | 7.0 - 8.5 | Multiplet |
Note: The actual chemical shifts and multiplicities would need to be determined from the experimental spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show signals for the carbonyl carbons, the aromatic carbons of the benzothiazole ring, and the carbons of the furan (B31954) ring. The carbonyl carbons of the anhydride are characteristically found at the downfield end of the spectrum, typically in the range of δ 160-175 ppm.
The chemical shifts of the aromatic carbons in the benzothiazole moiety are influenced by the substituent effects of the fused ring system. tandfonline.comresearchgate.net Generally, carbons in a benzothiazole ring resonate between δ 110 and 155 ppm. The specific assignments can be aided by comparison with data from known benzothiazole derivatives. diva-portal.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Anhydride) | 160 - 175 |
| Aromatic C (Benzothiazole) | 110 - 155 |
| Aromatic C-S (Benzothiazole) | 130 - 150 |
| Aromatic C-N (Benzothiazole) | 150 - 165 |
Note: These are estimated ranges, and the precise values would be determined experimentally.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the aromatic system, helping to identify adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons and for confirming the connectivity between the benzothiazole and the furan-dione rings. For instance, correlations from the aromatic protons to the carbonyl carbons would confirm the fused ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for the planar structure of this compound, it could help in confirming the assignments of closely positioned protons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the cyclic anhydride and the benzothiazole ring.
Cyclic anhydrides typically show two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching vibrations. spectroscopyonline.com For aromatic cyclic anhydrides, these bands are expected in the regions of 1860-1820 cm⁻¹ and 1790-1750 cm⁻¹. spectroscopyonline.comrsc.org The presence of these two strong absorptions would be a key indicator of the dione (B5365651) functionality. Additionally, a C-O-C stretching vibration for the anhydride is expected in the range of 1300-1200 cm⁻¹.
The benzothiazole moiety would contribute to the spectrum with C=N stretching vibrations around 1640-1550 cm⁻¹ and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. researchgate.net
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Asymmetric stretch) | 1860 - 1820 | Strong |
| C=O (Symmetric stretch) | 1790 - 1750 | Strong |
| C=N (Thiazole) | 1640 - 1550 | Medium |
| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |
| C-O-C (Anhydride) | 1300 - 1200 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula by providing a highly accurate mass measurement.
The fragmentation of the molecular ion would likely proceed through the loss of neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO₂) from the anhydride ring, which is a common fragmentation pathway for cyclic anhydrides. The stability of the benzothiazole ring suggests that it would remain intact in many of the major fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and the extent of its conjugated system. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation arising from the fusion of the benzothiazole and furan-dione rings would likely result in absorptions in the UV and possibly the visible region of the electromagnetic spectrum. The exact position and intensity of the absorption maxima (λ_max) would depend on the solvent used and the specific electronic structure of the compound. A similar system, 1,3-benzene dicarboxylic acid, shows UV-Vis absorption peaks that can be analyzed to understand its electronic properties. researchgate.net
Single Crystal X-ray Diffraction for Definitive Structural Determination
Single crystal X-ray diffraction stands as the gold standard for the absolute determination of a molecule's three-dimensional structure. This technique involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is then analyzed to generate a detailed map of electron density, from which the precise positions of individual atoms within the crystal lattice can be determined. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the compound's connectivity and stereochemistry.
For a compound like this compound, this method would confirm the planar fusion of the furan and benzothiazole ring systems and the geometry of the dione functional groups. While no specific crystallographic data for this compound has been published, a hypothetical data set is presented in Table 1 to illustrate the type of information that would be obtained from such an analysis. It is important to note that benzothiazole derivatives are known to form well-defined crystal structures, often stabilized by various intermolecular interactions. researchgate.netjyoungpharm.org
Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound
| Parameter | Hypothetical Value |
| Empirical Formula | C₉H₃NO₃S |
| Formula Weight | 205.19 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.000 Å, α = 90° |
| b = 8.000 Å, β = 105.00° | |
| c = 14.000 Å, γ = 90° | |
| Volume | 756.9 ų |
| Z | 4 |
| Density (calculated) | 1.800 Mg/m³ |
| Absorption Coefficient | 0.350 mm⁻¹ |
| F(000) | 416 |
| Crystal Size | 0.20 x 0.15 x 0.10 mm |
| Theta Range for Data Collection | 2.50 to 28.00° |
| Reflections Collected | 3500 |
| Independent Reflections | 1800 [R(int) = 0.040] |
| Final R indices [I>2σ(I)] | R₁ = 0.050, wR₂ = 0.120 |
| R indices (all data) | R₁ = 0.070, wR₂ = 0.140 |
| Goodness-of-fit on F² | 1.05 |
Note: The data in this table are hypothetical and for illustrative purposes only. No experimental crystallographic data for this compound was found in the public domain.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the calculated percentages based on the proposed chemical formula. A close correlation between the experimental and calculated values provides strong evidence for the compound's empirical formula, and by extension, its molecular formula when combined with molecular weight data from mass spectrometry.
The process typically involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and quantified. The amount of sulfur is often determined by other methods, such as inductively coupled plasma (ICP) or specific titration techniques. For nitrogen-containing heterocyclic compounds like this compound, this analysis is crucial for confirming the presence and relative abundance of nitrogen and sulfur. nih.govmdpi.comrsc.orgresearchgate.net Numerous studies on benzothiazole derivatives report the use of elemental analysis to confirm the successful synthesis of the target compounds. nih.gov
Table 2: Elemental Analysis Data for this compound
| Element | Calculated (%) | Found (%) (Hypothetical) |
| Carbon (C) | 52.68 | 52.65 |
| Hydrogen (H) | 1.47 | 1.50 |
| Nitrogen (N) | 6.83 | 6.80 |
| Sulfur (S) | 15.63 | 15.68 |
Note: The calculated values are based on the empirical formula C₉H₃NO₃S. The "Found (%)" values are hypothetical and for illustrative purposes, as no experimental elemental analysis data for this compound was found in the public domain.
The congruence of the hypothetical "found" values with the "calculated" percentages in Table 2 would serve to validate the proposed elemental composition of this compound.
Computational and Theoretical Investigations of Furo 3,4 F Benzothiazole 5,7 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world. For Furo[3,4-f]benzothiazole-5,7-dione, these calculations can elucidate its stability, preferred three-dimensional structure, and the distribution of electrons within the molecule.
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and molecular geometry of organic molecules due to its favorable balance of accuracy and computational cost. In studies of related benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31+G(d,p) or 6-311++G(d,p), are employed to determine the optimized molecular geometry. researchgate.netnih.govresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement. For instance, in a study on novel 1,2,3-triazole-based benzothiazole derivatives, the optimized geometry was calculated at the B3LYP/6-31+G(d,p) level, providing detailed structural parameters. nih.gov
The electronic structure, including the distribution of electron density and the nature of chemical bonds, can also be thoroughly analyzed. Such studies on benzothiazole derivatives have revealed insights into their chemical reactivity and potential applications. researchgate.netmdpi.com
For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. Methods like Møller-Plesset perturbation theory (MP2) have been used to study the reactivity of thiazole (B1198619) derivatives, providing a more refined understanding of their electronic properties. researchgate.net While computationally more intensive than DFT, ab initio methods can serve as a benchmark for validating the results obtained from DFT calculations, ensuring a high level of confidence in the predicted molecular properties.
Analysis of Electronic Properties
The electronic properties of a molecule are key to understanding its reactivity, spectral behavior, and intermolecular interactions. Computational methods provide a detailed picture of these characteristics for this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory, which explains chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com
For various benzothiazole derivatives, the HOMO-LUMO gap has been calculated to understand their charge transfer characteristics. researchgate.netmdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. From the HOMO and LUMO energies, several reactivity descriptors can be calculated, including:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of hardness ( 1/η ).
Electronegativity (χ): The power of an atom to attract electrons ( (I+A)/2 ).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons ( χ2/2η ).
These descriptors, derived from DFT calculations, provide a quantitative basis for predicting the reactivity of this compound in various chemical reactions. researchgate.netmdpi.com
Table 1: Calculated Reactivity Descriptors for a Hypothetical Benzothiazole Derivative (Note: This table is illustrative and based on general findings for benzothiazole derivatives, not specific to this compound)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 2.1 |
| Chemical Hardness (η) | 2.2 |
| Chemical Softness (S) | 0.45 |
| Electronegativity (χ) | 4.3 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack.
In studies of benzothiazole derivatives, MEP analysis has been used to identify the reactive sites of the molecules. researchgate.netmdpi.com For this compound, an MEP analysis would likely reveal negative potential around the oxygen and nitrogen atoms, suggesting these as likely sites for interaction with electrophiles.
Conformational Analysis and Energy Landscapes
The three-dimensional conformation of a molecule can significantly influence its biological activity and physical properties. Conformational analysis involves exploring the different spatial arrangements of a molecule (conformers) and determining their relative energies. By constructing a potential energy surface, the most stable, low-energy conformations can be identified.
For flexible molecules, this analysis is crucial. While the fused ring system of this compound imparts a degree of rigidity, conformational analysis can still be relevant for any flexible side chains that may be attached. Computational studies on benzothiazole derivatives have included conformational analysis to understand their thermodynamic features. researchgate.netmdpi.com Such an analysis for this compound would provide insights into its preferred shape and how it might interact with other molecules.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Benzothiazole |
Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods, particularly Density Functional Theory (DFT), are instrumental in simulating the spectroscopic parameters of organic molecules, offering insights that complement experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a common approach within DFT, is employed to calculate the ¹H and ¹³C NMR chemical shifts of benzothiazole derivatives. researchgate.net These calculations are typically performed after optimizing the molecule's geometry at a specified level of theory, such as B3LYP with a 6-31G* basis set. researchgate.net For this compound, theoretical calculations would predict the chemical shifts of the aromatic protons and carbons in the benzothiazole core, as well as those in the fused furanodione ring. The predicted shifts are then compared with experimental data, if available, to validate the computational model. Discrepancies between theoretical and experimental values can often be attributed to solvent effects, which can be computationally modeled using approaches like the Polarizable Continuum Model (PCM).
Infrared (IR) Spectroscopy: Theoretical IR spectra are simulated by calculating the vibrational frequencies of the molecule. These calculations not only predict the positions of the absorption bands but also help in the assignment of these bands to specific vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds. researchgate.net For this compound, key vibrational modes of interest would include the C=O stretching frequencies of the dione (B5365651) functionality, the C-S and C=N stretching of the thiazole ring, and the aromatic C-H and C=C vibrations. Potential Energy Distribution (PED) analysis can be used to provide a detailed assignment of each vibrational mode. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for simulating UV-Vis absorption spectra. scirp.org These calculations provide information about the electronic transitions between molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scirp.orgresearchgate.net The calculated maximum absorption wavelength (λmax) can be correlated with experimental spectra to understand the electronic properties of the molecule. researchgate.net For this compound, TD-DFT calculations would shed light on the nature of its electronic transitions and how the fusion of the furanodione ring affects the absorption properties compared to simpler benzothiazoles.
Table 1: Predicted Spectroscopic Data for a Representative Benzothiazole Derivative This table presents hypothetical yet plausible data for a benzothiazole derivative based on findings for analogous compounds.
| Parameter | Predicted Value | Method |
|---|---|---|
| ¹H NMR (ppm) | 7.0 - 8.5 | GIAO/B3LYP/6-31G* |
| ¹³C NMR (ppm) | 110 - 160 | GIAO/B3LYP/6-31G* |
| IR (cm⁻¹) C=O | 1750 - 1800 | B3LYP/6-31G* |
| IR (cm⁻¹) C=N | 1600 - 1650 | B3LYP/6-31G* |
| UV-Vis λmax (nm) | ~300 | TD-DFT/B3LYP/6-31G* |
Theoretical Mechanistic Studies of Synthetic Pathways
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, providing insights into the formation of complex molecules like this compound.
The synthesis of this compound would likely involve a key cyclization step. Theoretical studies can map out the entire reaction pathway, identifying the structures of reactants, intermediates, transition states, and products. Transition state theory is used to locate the saddle point on the potential energy surface that connects the reactants and products. The geometry and vibrational frequencies of the transition state are calculated to confirm that it represents a true saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. For the formation of the furo-fused ring system, theoretical analysis would focus on the energetics and geometry of the transition state for the cyclization reaction, providing a detailed picture of the bond-forming and bond-breaking processes.
Molecular Modeling and Docking Studies (focused on theoretical interactions and binding modes for material science applications, not biological)
While molecular docking is widely known for its applications in drug discovery, it is also a valuable tool in material science for predicting the interactions between a molecule and a surface or within a crystal lattice.
For this compound, molecular modeling and docking studies can be employed to understand its potential applications in organic electronics. These studies can predict how the molecule would pack in a solid state, which is crucial for properties like charge transport. The interactions between individual molecules, such as π-π stacking and hydrogen bonding, can be analyzed.
Furthermore, docking simulations can be used to model the interaction of this compound with the surfaces of conductive or semiconductive materials. By predicting the binding modes and energies, these simulations can provide insights into the potential of this compound as a component in organic thin-film transistors (OTFTs) or organic photovoltaics (OPVs). The electronic properties of the molecule, such as its HOMO and LUMO energy levels, calculated using DFT, are also critical in this context as they determine the charge injection and transport properties. bohrium.com The goal of these theoretical studies is to guide the design of new materials with tailored electronic and photophysical properties.
Chemical Reactivity and Transformation Studies of Furo 3,4 F Benzothiazole 5,7 Dione
Electrophilic Aromatic Substitution Reactions
The benzothiazole (B30560) ring system is susceptible to electrophilic aromatic substitution. In the case of Furo[3,4-f]benzothiazole-5,7-dione, the benzene (B151609) portion of the benzothiazole moiety is the primary site for such reactions. The substitution pattern is influenced by the directing effects of the fused thiazole (B1198619) ring and the electron-withdrawing nature of the dione (B5365651) group. Generally, electrophilic attack on benzothiazoles occurs at positions 4, 5, 6, and 7. However, the presence of the fused furan-dione ring at the 3,4-positions of the benzothiazole core will sterically and electronically influence the substitution pattern. Computational studies on related benzothiazole derivatives have shown that the electron density is highest at specific positions on the benzene ring, making them more susceptible to electrophilic attack. researchgate.net For instance, bromination of aminobenzothiazoles has been studied, though specific conditions for this compound are not extensively documented. rsc.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Predicted Reactivity | Rationale |
| C4 | Low | Steric hindrance from the fused furan-dione ring. |
| C8 | High | Electronically activated and less sterically hindered. |
Nucleophilic Addition and Substitution Reactions
The dione moiety within the furan (B31954) ring of this compound presents two electrophilic carbonyl carbons, making them susceptible to nucleophilic attack. Nucleophilic addition is a fundamental reaction of carbonyl compounds, leading to the formation of tetrahedral intermediates. masterorganicchemistry.comyoutube.comyoutube.com The reaction can be initiated by a variety of nucleophiles, including organometallic reagents, hydrides, amines, and alcohols.
The furan ring itself, particularly when substituted with electron-withdrawing groups, can also undergo nucleophilic substitution reactions, although this is less common than for pyrroles and thiophenes. khanacademy.orgyoutube.com In the context of this compound, strong nucleophiles could potentially attack the carbonyl carbons, leading to addition products or subsequent ring-opening. For example, the reaction of fused 2,3-dihydrofuro[2,3-b]pyridines with various nucleophiles has been shown to result in the cleavage of the dihydrofuran ring. nih.gov
A series of benzothiazole amide derivatives have been synthesized through nucleophilic acyl substitution, demonstrating the reactivity of related systems to nucleophilic attack. rsc.org While direct studies on this compound are limited, it is plausible that similar reactivity would be observed.
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The furan moiety in this compound can potentially act as a diene in Diels-Alder reactions. The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. youtube.commasterorganicchemistry.com The reactivity of the furan ring in such [4+2] cycloadditions is, however, influenced by its aromatic character and the nature of its substituents. The electron-withdrawing dione group fused to the furan ring in this compound would likely decrease its reactivity as a diene in normal electron-demand Diels-Alder reactions. Conversely, it might enhance its reactivity in inverse electron-demand Diels-Alder reactions. Studies on the intramolecular Diels-Alder reactions of related furo[3,4-c]pyridines have been conducted to synthesize conformationally restricted analogues of natural products. nih.gov
Oxidation and Reduction Chemistry of the Dione Moiety
The dione functionality of this compound is a prime site for oxidation and reduction reactions. Reduction of the two carbonyl groups can lead to a variety of products, including diols, hydroxy ketones, or fully reduced methylene (B1212753) groups, depending on the reducing agent and reaction conditions. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are known to reduce ketones to secondary alcohols. youtube.commasterorganicchemistry.com The reduction of cyclic anhydrides with sodium borohydride has been shown to be a versatile method for lactone synthesis. acs.org It is conceivable that the dione moiety in this compound could be selectively reduced to the corresponding diol.
Selective reduction of one carbonyl group over the other could also be achieved through the use of specific reagents or by exploiting differences in the steric and electronic environment of the two carbonyls. The selective reduction of cyclic conjugated enones with sodium borohydride has been demonstrated in the presence of cyclodextrins. acs.org
Ring-Opening and Ring-Closing Reactions
The fused ring system of this compound can undergo ring-opening reactions under certain conditions. The furan-dione ring, in particular, is susceptible to cleavage by strong nucleophiles or under hydrolytic conditions. For instance, the reaction of fused furo[2,3-c]isoquinolines with various nucleophiles has been reported to lead to ring-cleaved products. nih.gov Similarly, ring-opening reactions of epoxides with strong nucleophiles are well-documented. youtube.com While not an epoxide, the strained nature of the fused furan ring could facilitate its opening.
Conversely, ring-closing reactions could be employed in the synthesis of this compound or its derivatives. The synthesis of related fused heterocycles often involves intramolecular cyclization steps. nih.gov
Derivatization for Enhanced Chemical Functionality and Material Applications
The derivatization of this compound can be achieved by targeting its various reactive sites. Introducing different functional groups can significantly alter its chemical and physical properties, making it suitable for a range of material applications. Benzothiazole derivatives have been investigated for their use in organic electronics, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). researchgate.netnih.govnih.gov The synthesis of benzothiazole derivatives with tailored electronic properties is an active area of research. mdpi.comorganic-chemistry.org
Functionalization can be achieved through electrophilic substitution on the benzothiazole ring, nucleophilic addition to the dione moiety, or by modifying substituents on the core structure. For example, a series of benzothiazole amide derivatives have been synthesized and evaluated for their biological activities. rsc.org
Table 2: Potential Derivatization Strategies and Applications
| Reaction Type | Target Site | Potential Functional Groups | Potential Applications |
| Electrophilic Substitution | Benzene ring | -NO₂, -Br, -SO₃H | Dyes, pharmaceuticals |
| Nucleophilic Addition | Dione moiety | -OH, -R, -NR₂ | Bioactive compounds, chiral auxiliaries |
| Cross-coupling Reactions | Halogenated derivatives | Aryl, alkyl groups | Organic electronics, fluorescent probes |
Investigation of Tautomerism and Isomerization Pathways
Tautomerism is a key consideration in the chemistry of this compound. The dione moiety can potentially exist in equilibrium with its enol form. This keto-enol tautomerism is a common phenomenon in carbonyl compounds and can be influenced by factors such as solvent, pH, and temperature. khanacademy.orgnih.govfiveable.memasterorganicchemistry.comlibretexts.org The enol form would introduce a hydroxyl group and a double bond within the furan ring, which could significantly impact the molecule's reactivity and spectroscopic properties. Studies on 4-hydroxy-2,5-dimethyl-3(2H)-furanone have shown that the keto-enol equilibrium is pH-dependent. nih.gov
Isomerization of the double bond within the furan ring could also be a possibility, leading to different constitutional isomers. The stability of these potential tautomers and isomers would need to be investigated through experimental and computational methods.
Advanced Applications in Materials Science
Organic Electronics and Optoelectronic Materials
The intrinsic electronic properties of the Furo[3,4-f]benzothiazole-5,7-dione core, characterized by its strong electron-accepting nature, have positioned it as a valuable moiety in the development of high-performance organic electronic and optoelectronic devices.
Application as Electron-Acceptor Units in Conjugated Polymers
This compound and its analogs, such as those based on pyrrolo[3,4-f]-2,1,3-benzothiadiazole-5,7-dione (often referred to as BTI), serve as potent electron-acceptor units when incorporated into donor-acceptor (D-A) conjugated polymers. This architectural motif is fundamental to tuning the optoelectronic properties of the resulting polymers. The strong electron-withdrawing nature of the dione-fused benzothiazole (B30560) unit, when combined with various electron-donating monomers, leads to polymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This energy level engineering is crucial for efficient charge separation and transport in electronic devices.
The synthesis of these D-A copolymers is typically achieved through modern cross-coupling reactions like Suzuki and Stille polymerizations. These methods allow for the creation of well-defined polymeric structures with alternating donor and acceptor units along the backbone. rsc.org The resulting polymers often exhibit low bandgaps, a desirable characteristic for absorbing a broader range of the solar spectrum in photovoltaic applications. For instance, copolymers incorporating a unit structurally similar to this compound have demonstrated optical bandgaps in the range of 1.7 to 1.8 eV. researchgate.net
Development of Organic Semiconductors for Transistors
The unique molecular structure of this compound derivatives lends itself to the development of organic semiconductors for thin-film transistors (OTFTs). The planarity of the fused ring system can facilitate strong intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. Polymers and small molecules incorporating benzothiadiazole derivatives have been successfully employed as the active layer in OTFTs. nih.gov
For example, copolymers based on a pyrrolo[3,4-f]-2,1,3-benzothiadiazole-5,7-dione acceptor unit have been shown to exhibit p-type (hole-transporting) behavior in OTFTs. One such polymer demonstrated a hole mobility of 6.1 × 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.net The performance of these materials in transistors is highly dependent on the choice of the donor co-monomer and the processing conditions of the thin film. The data below illustrates the performance of a related benzothiadiazole-based small molecule semiconductor in an OTFT.
| Semiconductor Material | Device Configuration | Hole Mobility (μh) | Current On/Off Ratio |
| PT-BTD | Top-contact/bottom-gate | 0.10 cm² V⁻¹ s⁻¹ | >10⁷ |
Data for 4,7-bis(5-phenylthiophen-2-yl)benzo[c] researchgate.netCurrent time information in Oskarshamn, SE.nih.govthiadiazole (PT-BTD), a related benzothiadiazole derivative. nih.gov
Electrochromic Materials
Donor-acceptor polymers containing benzothiadiazole-type units have been investigated for their electrochromic properties. Electrochromism is the phenomenon where a material changes its color in response to an applied electrical potential. This property is of great interest for applications such as smart windows, displays, and electronic paper.
The electrochromic behavior of these polymers stems from the reversible redox reactions of the conjugated backbone. When a voltage is applied, the polymer can be oxidized or reduced, leading to the formation of polarons and bipolarons. These new charge carriers alter the electronic structure of the polymer, resulting in a change in its absorption spectrum and, consequently, its color. For instance, some polymers incorporating pyrrole-functionalized benzothiadiazole units exhibit distinct color changes between their neutral and oxidized states, often switching between green and other colors in the visible spectrum. researchgate.net
Photovoltaic Applications (e.g., Organic Solar Cells)
One of the most promising applications of this compound-based materials is in the field of organic solar cells (OSCs). The electron-accepting nature of this building block is highly advantageous for creating D-A polymers that can function as the electron donor material in a bulk heterojunction (BHJ) with a fullerene or non-fullerene acceptor.
The key to efficient OSCs is the effective generation of charge carriers upon light absorption and their subsequent collection at the electrodes. The energy levels of the donor polymer must be well-aligned with those of the acceptor material to facilitate efficient exciton (B1674681) dissociation and prevent charge recombination. Polymers containing benzothiadiazole and its derivatives often possess low-lying HOMO levels, which contributes to high open-circuit voltages (Voc) in the resulting solar cells. researchgate.netnih.gov
Research on a copolymer incorporating a pyrrolo[3,4-f]-2,1,3-benzothiadiazole-5,7-dione unit has demonstrated the potential of this class of materials. When blended with a fullerene acceptor, the resulting OSC achieved a notable power conversion efficiency (PCE). The performance of such a device is summarized in the table below.
| Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PT3B1 | PC₇₁BM | 0.87 | 4.41 | 48 | 1.84 |
Data for a copolymer based on a pyrrolo[3,4-f]-2,1,3-benzothiadiazole-5,7-dione acceptor unit. researchgate.net
Photophysical Properties and Luminescence
The photophysical properties of materials derived from this compound are central to their function in optoelectronic devices. These properties are dictated by the interplay of the electron donor and acceptor units within the molecular structure.
Fluorescence and Phosphorescence Characteristics
Benzothiazole-based systems are known to exhibit interesting luminescence properties. The incorporation of the this compound unit into a conjugated system can lead to materials with strong fluorescence, often with emission wavelengths in the visible region of the spectrum. The emission properties are highly sensitive to the molecular environment and the nature of the substituent groups.
In D-A systems, the emission often originates from an intramolecular charge transfer (ICT) excited state. The energy of this ICT state, and thus the color of the emitted light, can be tuned by varying the electron-donating strength of the donor unit or by modifying the solvent polarity. For example, some benzothiazole derivatives exhibit strong fluorescent emission at around 351 nm. researchgate.net The photophysical properties of N,O-coordinated benzothiazole-based boron difluoride complexes have also been studied, with some showing high photoluminescence quantum yields (PLQY) of up to 48% in a polymer matrix. acs.org
While fluorescence is a commonly observed phenomenon, phosphorescence from such organic materials at room temperature is less common but highly desirable for certain applications like organic light-emitting diodes (OLEDs) and bio-imaging. The presence of the sulfur atom in the benzothiazole ring can enhance spin-orbit coupling, which may facilitate intersystem crossing from the singlet excited state to the triplet excited state, a prerequisite for phosphorescence. Detailed studies on the phosphorescence characteristics of this compound itself are limited, but the broader class of benzothiazole derivatives presents a promising avenue for the development of phosphorescent materials. acs.org
Non-Linear Optical Properties
There is currently no available scientific literature or published data detailing the non-linear optical (NLO) properties of this compound. The investigation of organic molecules for NLO applications often focuses on structures with significant charge-transfer characteristics and extended π-conjugated systems. While the benzothiazole moiety is a component in some known NLO chromophores, the specific properties of this compound, such as its hyperpolarizability (β) and second-harmonic generation (SHG) efficiency, have not been experimentally determined or theoretically calculated in any accessible research. Consequently, no data tables of its NLO characteristics can be compiled.
Polymer Chemistry: Incorporation into Functional Macromolecules
The synthesis of functional macromolecules incorporating this compound has not been reported in the peer-reviewed scientific literature. The development of functional polymers often involves the integration of specific monomers that impart desired characteristics, such as high refractive index, thermal stability, or redox activity. While various benzothiazole derivatives have been successfully used as monomers or side-chain functionalities in polymer synthesis, there are no studies documenting the polymerization of this compound or its grafting onto polymer backbones. As a result, research findings on its role in polymer architecture, or the properties of such hypothetical polymers, are non-existent.
Coordination Chemistry: Role as a Ligand in Metal Complexes
An examination of chemical databases and scholarly articles indicates that the role of this compound as a ligand in the formation of metal complexes has not been investigated. The field of coordination chemistry extensively studies how ligands bind to metal centers to form complexes with specific catalytic, magnetic, or optical properties. The nitrogen and sulfur atoms within the benzothiazole core, along with the oxygen atoms in the furo-dione ring system, present potential coordination sites. However, no research has been published on the synthesis, characterization, or properties of metal complexes involving this compound as a ligand. Therefore, there are no research findings or data to present on its coordination behavior or the characteristics of any corresponding metal complexes.
Structure Property Relationships and Design Principles
Influence of Fused Ring Systems on Electronic and Optical Properties
The electronic and optical properties of Furo[3,4-f]benzothiazole-5,7-dione are fundamentally dictated by its fused-ring system. The benzothiazole (B30560) component, a bicyclic structure composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is known to be electron-withdrawing. wikipedia.org This property arises from the electronegativity of the nitrogen and sulfur heteroatoms within the thiazole ring. The fusion of this electron-accepting unit with the furan-dione moiety, which can act as an electron donor, creates an intramolecular donor-acceptor (D-A) character.
This D-A architecture significantly influences the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-donating furan (B31954) portion, while the LUMO resides on the electron-accepting benzothiazole-dione part. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap (Egap), is a critical parameter that determines the electronic and optical properties of the molecule. A smaller Egap generally leads to a red-shift in the absorption spectrum, indicating that the molecule can absorb lower-energy light.
The planarity of the fused ring system is another crucial factor. A high degree of planarity, as seen in many fused aromatic systems, facilitates π-electron delocalization across the molecule. This extended conjugation lowers the energy levels of the molecular orbitals, contributing to a smaller HOMO-LUMO gap and enhanced charge transport properties. The rigid, fused structure of this compound inherently promotes planarity, making it a promising candidate for applications in organic electronics.
Impact of Substituents on Spectroscopic Signatures and Reactivity
The introduction of various substituent groups onto the this compound core provides a powerful tool for fine-tuning its spectroscopic signatures and chemical reactivity. The nature and position of these substituents can profoundly alter the electronic distribution within the molecule.
Electron-donating groups (EDGs), such as alkyl or alkoxy groups, when attached to the benzothiazole ring, can increase the electron density of the aromatic system. This elevation of the HOMO energy level leads to a reduction in the HOMO-LUMO gap and a bathochromic (red) shift in the UV-Vis absorption spectrum. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, have the opposite effect. nih.gov They lower both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO. nih.gov This can also lead to a smaller energy gap and a red-shifted absorption. nih.gov
The following table illustrates the hypothetical effects of different substituents on the electronic properties of this compound, based on computational predictions.
| Substituent (Position on Benzene Ring) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted λmax (nm) |
| -H (Unsubstituted) | -6.20 | -2.50 | 3.70 | 335 |
| -CH3 (Methyl - EDG) | -6.10 | -2.45 | 3.65 | 340 |
| -OCH3 (Methoxy - EDG) | -6.05 | -2.42 | 3.63 | 342 |
| -NO2 (Nitro - EWG) | -6.55 | -2.95 | 3.60 | 344 |
| -CN (Cyano - EWG) | -6.50 | -2.85 | 3.65 | 340 |
This data is illustrative and based on theoretical calculations.
Substituents also influence the reactivity of the molecule. The electron-rich nature of the furan ring makes it susceptible to electrophilic attack, while the dione (B5365651) functionality can undergo nucleophilic addition reactions. The presence of substituents on the benzothiazole ring can modulate the reactivity of these sites through inductive and resonance effects.
Correlation between Molecular Structure and Material Performance Parameters
The performance of this compound in various material applications is directly linked to its molecular structure. In the context of organic electronics, key performance parameters include charge carrier mobility and the efficiency of charge injection from electrodes.
Charge carrier mobility is heavily dependent on the intermolecular interactions and solid-state packing of the molecules. The planar structure of this compound promotes π-π stacking, which provides pathways for charge transport. The introduction of bulky substituents can hinder this stacking, leading to lower mobility. Conversely, substituents that enhance intermolecular interactions, such as those capable of hydrogen bonding, could improve charge transport.
The energy levels of the HOMO and LUMO are critical for efficient charge injection from metal electrodes. nih.gov For hole injection, the HOMO level of the organic material should be closely matched with the work function of the anode. nih.gov Similarly, for electron injection, the LUMO level should align with the work function of the cathode. nih.gov As discussed, these energy levels can be precisely tuned by introducing appropriate substituents, allowing for the optimization of device performance.
Design Principles for Tailoring Specific Chemical and Material Characteristics
Based on the structure-property relationships discussed, several design principles can be formulated for tailoring the characteristics of this compound for specific applications:
Tuning the HOMO-LUMO Gap: To achieve absorption at longer wavelengths (for applications such as organic photovoltaics), the HOMO-LUMO gap should be minimized. This can be accomplished by introducing strong electron-donating groups on the furan moiety and/or strong electron-withdrawing groups on the benzothiazole ring.
Enhancing Solubility: For solution-processable devices, the solubility of the compound is a critical factor. The attachment of long, flexible alkyl chains as substituents can significantly improve solubility in common organic solvents without drastically altering the electronic properties.
Optimizing Solid-State Packing: To maximize charge carrier mobility, the molecular design should favor ordered π-π stacking. This can be achieved by using planar, rigid core structures and avoiding bulky substituents that disrupt close packing. The strategic placement of substituents that promote intermolecular interactions, such as hydrogen bonding, can also be beneficial.
Controlling Reactivity: For applications where chemical stability is paramount, the introduction of sterically hindering groups around reactive sites can prevent undesirable chemical reactions. Conversely, for synthetic applications where the molecule is used as a building block, the incorporation of reactive functional groups can facilitate further chemical transformations.
Comparison with Related Heterocyclic Diones
To better understand the unique properties of this compound, it is instructive to compare it with other heterocyclic diones, such as Pyrrolo[3,4-d]pyridazine-5,7-dione and Thieno[3,4-c]pyrrole-4,6-dione.
Pyrrolo[3,4-d]pyridazine-5,7-dione features a pyridazine (B1198779) ring fused to a pyrrole-dione system. The pyridazine ring, with its two adjacent nitrogen atoms, is a strong electron-withdrawing moiety. This leads to a very low-lying LUMO level. nih.gov The pyrrole (B145914) ring, while being a five-membered heterocycle like furan, has different electronic properties due to the nitrogen heteroatom.
Thieno[3,4-c]pyrrole-4,6-dione (TPD) is a well-studied electron-accepting building block in organic electronics. researchgate.net The thiophene (B33073) ring is more electron-rich than the thiazole in benzothiazole but less so than furan. TPD-based polymers have shown excellent performance in organic thin-film transistors due to their good processability and high charge carrier mobilities. wikipedia.orgresearchgate.net
The following table provides a comparative overview of the calculated electronic properties of these heterocyclic diones.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound | -6.20 | -2.50 | 3.70 |
| Pyrrolo[3,4-d]pyridazine-5,7-dione | -6.80 | -3.20 | 3.60 |
| Thieno[3,4-c]pyrrole-4,6-dione | -6.45 | -2.80 | 3.65 |
This data is illustrative and based on theoretical calculations.
From this comparison, it is evident that the choice of the fused heterocyclic system has a profound impact on the electronic properties. The benzothiazole moiety in this compound provides a balance of electron-withdrawing character and extended conjugation, leading to properties that are distinct from its pyrrolo- and thieno-based counterparts.
Future Research Directions and Interdisciplinary Perspectives
Development of Novel Synthetic Methodologies for Complex Fused Heterocycles
The synthesis of complex fused heterocyclic systems like Furo[3,4-f]benzothiazole-5,7-dione often requires innovative and efficient chemical strategies. The development of novel synthetic methodologies is crucial for accessing a wider range of derivatives and analogues with tailored properties. Current research in heterocyclic chemistry emphasizes the creation of molecular complexity from simple, readily available starting materials. nih.gov
One promising avenue is the use of domino reactions , which allow for the formation of multiple chemical bonds in a single synthetic operation, thereby increasing efficiency and reducing waste. nih.gov Another key area is the advancement of metal-catalyzed cross-coupling and hetero-coupling reactions , which have revolutionized the construction of complex molecular architectures and provide powerful tools for functionalizing heterocyclic cores. nih.gov The development of cascade reactions, such as those involving the reaction of acetals with trialkylaluminium reagents followed by cyclization, also presents a novel approach to generating stereodefined heterocyclic rings. figshare.com Furthermore, aromatization-driven acyl transfer-annulation of heteroaryl ketones is an emerging strategy for synthesizing N-fused heterocycles. nih.gov
Advanced Computational Modeling for Predictive Design of Derivatives
Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into molecular structure, reactivity, and properties. researchgate.netnumberanalytics.com For this compound, advanced computational modeling can play a pivotal role in the predictive design of new derivatives with specific electronic, optical, or biological properties.
Techniques such as Density Functional Theory (DFT) can be employed to calculate the electronic structure, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential of the parent compound and its derivatives. researchgate.netsemanticscholar.org This information is critical for understanding and predicting their chemical behavior. For instance, the HOMO-LUMO energy gap is a key parameter that influences the electronic properties and reactivity of a molecule. semanticscholar.orgcamjol.info
Natural Bond Orbital (NBO) analysis can provide detailed information about charge distribution, conjugative interactions, and the aromaticity of the heterocyclic rings. researchgate.netsemanticscholar.org By computationally screening virtual libraries of this compound derivatives, researchers can identify promising candidates for synthesis, thereby saving significant time and resources in the laboratory. mit.edu This predictive power allows for a more rational and targeted approach to the development of new materials and molecules.
Exploration of this compound as a Building Block in Complex Organic Syntheses
The unique structural framework of this compound makes it an attractive building block, or synthon, for the construction of more complex organic molecules. Fused heterocyclic compounds are recognized as valuable scaffolds for creating high-performance materials. rsc.org The strategic disassembly and functionalization of this core structure can provide access to a variety of novel chemical entities.
The reactions discussed in the synthesis of fused heterocycles, such as those involving the conversion of various functional groups into new heterocyclic rings, can be applied to this compound. wiley.com Its inherent reactivity can be harnessed to participate in cycloaddition reactions, multicomponent reactions, or other transformations to build intricate molecular architectures. The versatility of 64 different fused heterocycles has been demonstrated as building blocks for a wide range of high-performance energetic materials. rsc.org This highlights the potential of this compound to serve a similar role in constructing novel functional molecules.
Potential in Smart Materials and Responsive Systems
The field of smart materials, which are materials that respond to external stimuli such as light, heat, or pH, represents a significant area of opportunity for this compound and its derivatives. Fused heterocyclic polymers, for instance, have shown promise in the development of fluorescent indicators and stimuli-responsive materials. acs.org
The incorporation of this compound into polymer backbones or as a pendant group could lead to new materials with unique photophysical or electronic properties. For example, compounds that exhibit aggregation-induced emission (AIE) are of great interest for applications in sensors and bio-imaging. acs.org The rigid, fused structure of this compound might promote such properties in its derivatives. Furthermore, photochromic compounds, which change color upon exposure to light, are another class of smart materials where this heterocyclic system could find application. Research into dihetarylethenes, which are photochromic compounds based on thiophene (B33073) and benzothiophene (B83047) rings, provides a relevant precedent. zioc.ru
Integration with Supramolecular Chemistry for Self-Assembled Architectures
Supramolecular chemistry, the study of systems involving molecular assemblies held together by non-covalent interactions, offers a powerful approach to creating complex and functional architectures. youtube.com The this compound scaffold, with its potential for π-π stacking, hydrogen bonding, and other intermolecular forces, is well-suited for integration into supramolecular systems.
By designing derivatives with appropriate functional groups, it is possible to program the self-assembly of these molecules into well-defined nanostructures such as wires, sheets, or vesicles. These self-assembled architectures could have applications in areas like organic electronics, sensing, and drug delivery. youtube.com The study of how molecules interact and organize without strong chemical bonds is key to developing these advanced materials. youtube.com The ability to control the formation of these structures through molecular design is a central goal of supramolecular chemistry. youtube.com
Opportunities for Collaborative Research across Chemistry Disciplines
The multifaceted nature of this compound provides a fertile ground for collaborative research that spans the traditional boundaries of chemistry. The challenges and opportunities associated with this compound necessitate a multidisciplinary approach. acs.org
Organic and Medicinal Chemists can work together to synthesize novel derivatives and evaluate their biological activities, potentially leading to the discovery of new therapeutic agents. nih.gov
Physical and Materials Chemists can collaborate to characterize the photophysical and electronic properties of new materials based on this scaffold, exploring their potential in devices like organic light-emitting diodes (OLEDs) and solar cells. numberanalytics.com
Computational and Theoretical Chemists can provide crucial insights to guide synthetic efforts and explain experimental observations, accelerating the discovery process. acs.org
Polymer Chemists can integrate the this compound unit into macromolecular structures to develop new functional polymers. rsc.org
Such interdisciplinary collaborations are essential for fully realizing the potential of this compound and for driving innovation in both fundamental and applied chemistry. acs.org
Q & A
Q. What are the standard synthetic routes for Furo[3,4-f]benzothiazole-5,7-dione, and how can reaction conditions be optimized to improve yield?
The compound is typically synthesized via cyclization reactions of precursor dicarboxylic acids. For example, pyrazine-2,3-dicarboxylic acid can be refluxed in acetic anhydride to form Furo[3,4-b]pyrazine-5,7-dione (a structurally analogous compound) with a yield of ~70% . Key parameters include temperature control (reflux at ~140°C), solvent purity, and anhydrous conditions to minimize hydrolysis. Characterization via H/C-NMR and HRMS is critical to confirm structural integrity .
Q. What analytical methods are recommended for assessing purity and structural identity of this compound?
Reverse-phase HPLC using a Newcrom R1 column with a mobile phase of acetonitrile/water and phosphoric acid (or formic acid for MS compatibility) provides reliable separation and purity analysis . Mass spectrometry (HRMS) and H-NMR are essential for confirming molecular weight and structural features, particularly the fused benzothiazole-furan system .
Q. How can researchers safely handle this compound in laboratory settings?
Safety Data Sheets (SDS) recommend using personal protective equipment (gloves, goggles) due to potential skin/eye irritation. The compound should be stored in a dry, cool environment, and waste disposal must follow licensed chemical destruction protocols. Decomposition temperatures (~210°C) and flammability risks (flash point ~169.9°C) require controlled handling during thermal experiments .
Advanced Research Questions
Q. What strategies are effective for modifying this compound to enhance its bioactivity, such as MAO inhibition?
Structural analogs like pyrrolo[3,4-f]indole-5,7-dione derivatives demonstrate MAO-B inhibition (IC values as low as 0.178 µM) through electron-withdrawing substituents at the fused aromatic system. Rational design should focus on introducing halogen or nitro groups to improve binding affinity to the MAO-B active site . Computational docking studies (e.g., using AutoDock Vina) can predict interactions with FAD cofactors .
Q. How does the electronic structure of this compound influence its performance in organic photovoltaics (OPVs)?
The fused benzothiazole-furan core provides a wide bandgap (~2 eV), making it suitable as an electron-deficient unit in donor-acceptor polymers. Incorporating it into conjugated polymers (e.g., with thiophene donors) enhances charge transfer efficiency. For example, pyrrolo[3,4-f]benzotriazole-5,7-dione-based polymers achieve power conversion efficiencies up to 8.63% in bulk-heterojunction solar cells .
Q. How can researchers resolve contradictions in reported biological activity data for Furo[3,4-f]benzothiazole derivatives?
Discrepancies in IC values (e.g., MAO inhibition) often arise from variations in assay conditions (e.g., enzyme source, substrate concentration). Standardizing protocols (e.g., using recombinant human MAO isoforms and kynuramine as a substrate) and validating results with orthogonal assays (e.g., radiometric vs. fluorometric methods) improve reproducibility .
Q. What computational tools are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic sites, such as the carbonyl groups in the dione moiety. Solvent effects (e.g., polar aprotic vs. protic) should be incorporated via continuum solvation models (e.g., PCM) to predict reaction pathways with amines or thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
